



In-Depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **D-Xylofuranose**, **1,2,3,5-tetraacetate**, a key intermediate in the synthesis of nucleoside analogues for drug discovery and development.

Core Chemical Properties

D-Xylofuranose, **1,2,3,5-tetraacetate** is a fully acetylated derivative of D-xylofuranose. The presence of the acetyl protecting groups enhances its solubility in organic solvents and allows for regioselective reactions in nucleoside synthesis.

Table 1: Physicochemical Properties of **D-Xylofuranose**, **1,2,3,5-tetraacetate**



Property	Value	Source(s)
CAS Number	42927-46-8	[1][2][3]
Molecular Formula	C13H18O9	[1][4]
Molecular Weight	318.28 g/mol	[4]
Physical Form	Neat oil / Liquid	[1][3]
Purity	≥95%	[1]
Solubility	DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 15 mg/mLPBS (pH 7.2): 10 mg/mL	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 4 years at -20°C	[1]

Synthesis and Spectroscopic Data

While a definitive, detailed experimental protocol for the direct synthesis of **D-Xylofuranose**, **1,2,3,5-tetraacetate** is not readily available in contemporary literature, a plausible synthetic route involves the acetylation of D-xylose. A general procedure for such a transformation is outlined below. Spectroscopic data for this specific compound is not widely published; therefore, typical ranges for acetylated carbohydrates are to be expected.

Experimental Protocols

Plausible Synthesis of **D-Xylofuranose**, **1,2,3,5-tetraacetate**

This protocol is based on general methods for the acetylation of monosaccharides.

Materials:

- D-xylose
- Acetic anhydride
- Pyridine (as catalyst and solvent)



- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- · Anhydrous magnesium sulfate
- · Silica gel for column chromatography
- Hexanes and Ethyl acetate (for elution)

Procedure:

- D-xylose is dissolved in a mixture of pyridine and acetic anhydride at 0°C.
- The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- The reaction is quenched by the addition of ice-water and extracted with dichloromethane.
- The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.
- The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **D-Xylofuranose**, **1,2,3,5-tetraacetate** as a viscous oil.

Application in Nucleoside Synthesis

The primary application of **D-Xylofuranose**, **1,2,3,5-tetraacetate** is as a glycosyl donor in the synthesis of xylo-nucleosides, which are of significant interest in the development of antiviral and anticancer agents. The Vorbrüggen glycosylation is a widely used method for this transformation.

Experimental Protocols

General Protocol for Vorbrüggen Glycosylation



This protocol outlines the general steps for the synthesis of a nucleoside using **D-Xylofuranose**, **1,2,3,5-tetraacetate**.

Materials:

- D-Xylofuranose, 1,2,3,5-tetraacetate
- Silylated nucleobase (e.g., persilylated thymine)
- Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)
- Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate TMSOTf)
- N,O-Bis(trimethylsilyl)acetamide (BSA) for silylation of the nucleobase
- Ammonium sulfate (catalyst for silylation)
- Saturated sodium bicarbonate solution
- Dichloromethane or ethyl acetate (for extraction)
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Silylation of the Nucleobase: The nucleobase is suspended in an anhydrous solvent with a
 catalytic amount of ammonium sulfate, and BSA is added. The mixture is heated to reflux
 until the solution becomes clear, indicating the formation of the silylated base. The solvent is
 then removed under reduced pressure.
- Glycosylation: The silylated nucleobase and D-Xylofuranose, 1,2,3,5-tetraacetate are
 dissolved in an anhydrous solvent under an inert atmosphere. The solution is cooled to 0°C,
 and the Lewis acid catalyst (e.g., TMSOTf) is added dropwise. The reaction is allowed to
 warm to room temperature and stirred until completion as monitored by TLC.

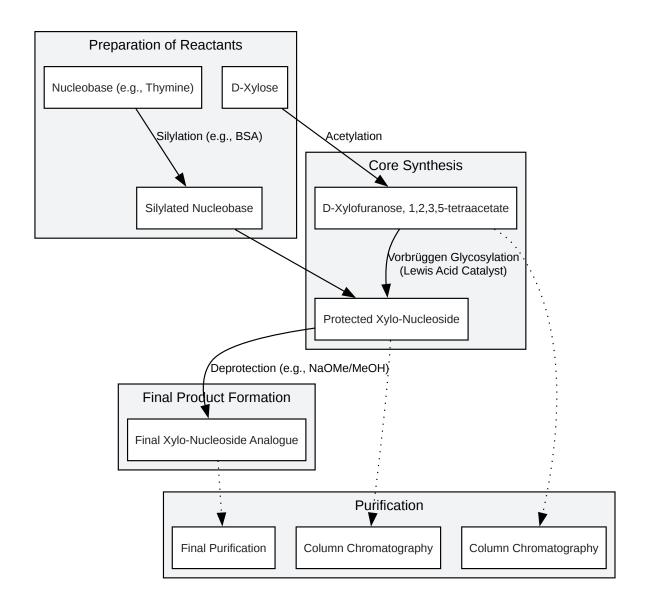


- Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
- Purification: The resulting crude product is purified by silica gel column chromatography to yield the protected nucleoside.
- Deprotection: The acetyl groups are typically removed by treatment with a base, such as sodium methoxide in methanol, to afford the final nucleoside.

Visualizing the Workflow

The synthesis of nucleosides using **D-Xylofuranose**, **1,2,3,5-tetraacetate** can be visualized as a logical workflow.





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Caption: Workflow for the synthesis of a xylo-nucleoside analogue.

Safety and Handling

D-Xylofuranose, **1,2,3,5-tetraacetate** should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).



Table 2: Hazard Information

Hazard Statement	Description	
H315	Causes skin irritation	
H319	Causes serious eye irritation	
H335	May cause respiratory irritation	

This guide provides foundational knowledge for the use of **D-Xylofuranose**, **1,2,3,5- tetraacetate** in research and drug development. The provided protocols are general and may require optimization for specific substrates and scales.

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